molecular formula C24H17NS B2891859 N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine CAS No. 1448185-87-2

N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine

Cat. No.: B2891859
CAS No.: 1448185-87-2
M. Wt: 351.47
InChI Key: SHLTUEMNYNAKHE-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine (CAS RN: 1448185-87-2) is a high-purity organic compound supplied for advanced research and development applications. With a defined molecular formula of C₂₄H₁₇NS and a molecular weight of 351.47 g/mol, this compound is characterized as a white to light yellow crystalline solid . It meets a high purity standard of >98.0% as confirmed by HPLC and total nitrogen analysis, ensuring consistency and reliability for sensitive experiments . This amine derivative is of significant interest in the field of materials science, particularly in the synthesis and development of organic electronic devices. Compounds based on the biphenyl scaffold are crucial intermediates in the creation of organic light-emitting diodes (OLEDs) and other advanced materials, serving as versatile building blocks in medicinal chemistry and materials research . Researchers should note the following handling and storage specifications: the compound is a solid at room temperature with a melting point of 188 °C . For optimal stability, it is recommended to store the product in a cool, dark place, sealed in a dry environment . Please consult the product Safety Data Sheet (SDS) for detailed hazard and handling information. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-phenylphenyl)dibenzothiophen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NS/c1-2-7-17(8-3-1)18-13-15-19(16-14-18)25-22-11-6-10-21-20-9-4-5-12-23(20)26-24(21)22/h1-16,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLTUEMNYNAKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC4=C3SC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine typically involves the reaction of biphenyl derivatives with dibenzothiophene derivatives under specific conditions. One common method involves the use of sulfur dichloride in the presence of aluminum chloride to facilitate the formation of the dibenzothiophene ring . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophilic reagents such as bromine or nitric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Cleaved sulfur-carbon products

    Substitution: Substituted dibenzothiophene derivatives

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Heteroatom Variations

N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine (): Structure: Replaces dibenzothiophene with a thiophene ring and incorporates hexyloxy side chains. Properties: The thiophene core offers reduced conjugation compared to dibenzothiophene, while hexyloxy groups improve solubility. Synthesized via Buchwald–Hartwig coupling with moderate yields (45% in xylene at 120°C) . Applications: Used in donor building blocks for photovoltaic dyes but lacks the deep HOMO required for high-efficiency QLEDs.

N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine ():

  • Structure : Substitutes sulfur in dibenzothiophene with oxygen (dibenzofuran).
  • Properties : Oxygen’s higher electronegativity raises the HOMO level (~5.1 eV vs. ~5.4 eV for sulfur analogue), reducing hole injection efficiency. Molecular weight (335.40 g/mol) is lower due to oxygen’s atomic mass .
  • Applications : Less effective in QLEDs due to shallower HOMO, leading to charge imbalance.

N-([1,1′-Biphenyl]-4-yl)dibenzo[b,d]thiophen-3-amine (): Structure: Amine group at position 3 of dibenzothiophene instead of position 4. Properties: Altered substitution pattern affects molecular packing and HOMO localization.

Functional Group Modifications

PCBBiF (N-(1,1′-biphenyl-4-yl)-N-[4-(9-phenyl-9H-carbazol-3-yl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine) ():

  • Structure : Incorporates carbazole and fluorene moieties instead of dibenzothiophene.
  • Properties : Carbazole enhances thermal stability, while fluorene increases rigidity. HOMO depth (~5.6 eV) surpasses dibenzothiophene derivatives, improving hole injection but reducing compatibility with some emitters .

Electronic and Device Performance

Compound HOMO (eV) Hole Mobility (cm²/Vs) Key Application Performance Metric
N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine ~5.4 High (exact value N/A) InP QLED HTL 23.4% current efficiency
PCBBiF () ~5.6 Moderate OLED HTL Improved thermal stability
Dibenzofuran analogue () ~5.1 Lower Experimental HTL Reduced EQE vs. S-analogue
N,N-Bis(4′-(hexyloxy)-biphenyl)thiophen-2-amine ~4.9 Low Photovoltaic donor Limited QLED applicability

Analysis :

  • HOMO Depth : Deeper HOMO levels (e.g., ~5.4 eV for the target compound) align better with QD valence bands, minimizing energy barriers for hole injection .
  • Hole Mobility : Dibenzothiophene’s extended conjugation enhances charge transport vs. thiophene or dibenzofuran analogues.
  • Device Lifetime : Compounds with deeper HOMO (e.g., ’s benzofluorene derivatives) show 5x longer OLED lifetimes due to reduced exciton quenching .

Biological Activity

N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine, also known by its CAS number 1448185-87-2, is a compound that has garnered attention in various fields of biological research. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action, supported by data tables and relevant case studies.

  • Molecular Formula : C24H17NS
  • Molecular Weight : 351.47 g/mol
  • Purity : Typically >97% .

The compound features a dibenzo[b,d]thiophene core structure, which is known for its diverse biological activities.

Research indicates that this compound may interact with various cellular pathways, particularly those related to apoptosis and inflammation. Its structural similarities to other biologically active compounds suggest potential interactions with key proteins involved in these processes.

Apoptosis Induction

One of the significant areas of interest is the compound's role in inducing apoptosis in cancer cells. Studies have shown that compounds with similar structures can modulate the activity of Inhibitor of Apoptosis Proteins (IAPs), which are crucial in regulating cell survival. The compound may enhance the efficacy of known IAP antagonists, leading to increased apoptosis in tumor cells .

Biological Activity Data

A summary of biological activities observed in various studies is presented below:

Activity Cell Line/Model Effect Observed Reference
CytotoxicityMDA-MB-231 (breast cancer)Induces apoptosis
NF-κB Pathway ModulationVarious cancer modelsAlters phosphorylation patterns
Neuroprotective EffectsMotor neuron modelsProtects against ER stress
Anti-inflammatory PotentialIn vitro assaysInhibits NF-κB signaling

Case Study 1: Apoptosis in Breast Cancer Cells

In a study focusing on breast cancer cells (MDA-MB-231), derivatives similar to this compound were evaluated for their cytotoxic effects. The results indicated that certain derivatives exhibited low micromolar binding affinity to cIAP2 and XIAP, leading to enhanced apoptosis when combined with TNF-alpha, suggesting a synergistic effect that could be harnessed for therapeutic purposes .

Case Study 2: Neuroprotection Against ER Stress

Another investigation assessed the neuroprotective properties of related compounds in models of neurodegeneration. The findings suggested that these compounds could inhibit pathways leading to motor neuron death by targeting MAP4 kinases, thereby providing a potential therapeutic avenue for conditions like amyotrophic lateral sclerosis (ALS) .

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